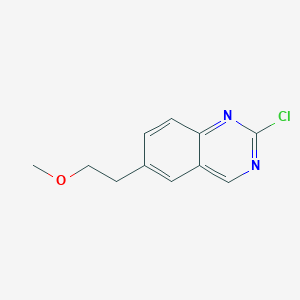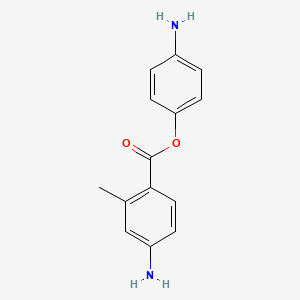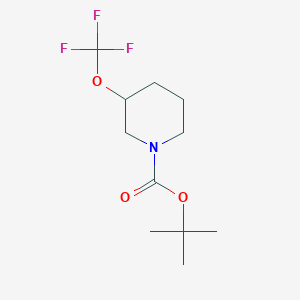![molecular formula C21H16O2 B11760772 4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected linearly. This specific compound features a methyl group at the 2’ position and aldehyde groups at the 4 and 4’’ positions, making it a versatile molecule in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the terphenyl core, which can be achieved through Suzuki coupling reactions between bromobenzene derivatives and phenylboronic acids. The introduction of the methyl group at the 2’ position can be accomplished via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The final step involves the formylation of the 4 and 4’’ positions using Vilsmeier-Haack reaction conditions, which include dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various nitro or bromo derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific binding affinities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable aromatic framework.
Mécanisme D'action
The mechanism of action of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In chemical reactions, the aldehyde groups act as electrophilic centers, making the compound reactive towards nucleophiles. The aromatic rings provide a stable conjugated system, which can participate in π-π interactions and electron transfer processes. These properties make it a valuable intermediate in various organic transformations and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl and aldehyde groups, making it less reactive.
4’-Methyl-[1,1’4’,1’'-terphenyl]: Similar structure but with a methyl group at a different position.
4,4’‘-Diformyl-[1,1’4’,1’'-terphenyl]: Similar but without the methyl group.
Uniqueness
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both the methyl group and the aldehyde groups, which provide distinct reactivity and functionalization options. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C21H16O2 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-[4-(4-formylphenyl)-3-methylphenyl]benzaldehyde |
InChI |
InChI=1S/C21H16O2/c1-15-12-20(18-6-2-16(13-22)3-7-18)10-11-21(15)19-8-4-17(14-23)5-9-19/h2-14H,1H3 |
Clé InChI |
AYQLKZPTRGFNRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
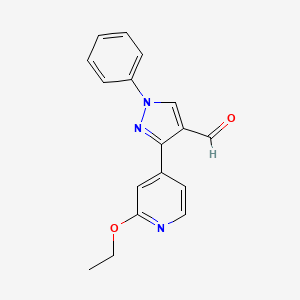
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
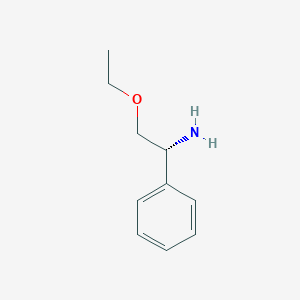
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
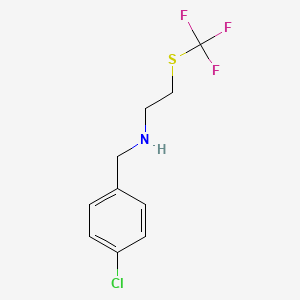
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
